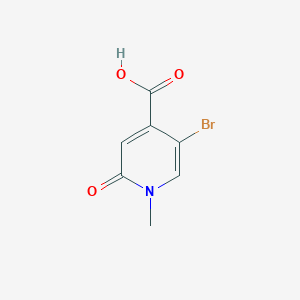

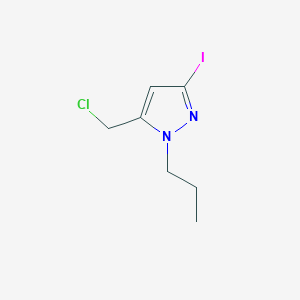

![molecular formula C13H14F3NO B2602185 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 2197054-23-0](/img/structure/B2602185.png)

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” seems to be a complex organic molecule. Trifluoromethyl groups are often used in organic chemistry due to their unique properties . They belong to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” would likely be complex due to the presence of the trifluoromethyl group and the spiro[indole-3,4’-oxane] moiety. Trifluoromethyl groups are known to have unique physicochemical properties due to the combination of the small size of the fluorine atom (which is the next smallest atom after hydrogen) and its large electronegativity .

科学的研究の応用

Comparative Photodegradation Study

A study compared the photodegradation between spiro[indoline-oxazine] derivatives and other related compounds, shedding light on their photostability and the mechanisms of degradation under UV light. This research is significant for applications requiring stable photochromic materials, such as in optical devices or sensors (Baillet, Giusti, & Guglielmetti, 1993).

Oxyfunctionalization of Hydrocarbons

Another study employed powerful methyl(trifluoromethyl)dioxirane for the direct oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties. This work emphasizes the compound's utility in selectively oxidizing hydrocarbons, a crucial step in synthesizing complex organic molecules with potential pharmaceutical applications (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003).

Epoxidation of Enol Ethers

The use of isolated methyl trifluoromethyl dioxirane for the epoxidation of enol ethers was explored, resulting in spirooxiranes with high yields. This method highlights the importance of such compounds in synthesizing epoxides, which are valuable intermediates in organic synthesis (Troisi, Cassidei, Lopez, Mello, & Curci, 1989).

Preparation of 2-Indolyl Triflates

Research on the treatment of oxindole with trifluoromethanesulfonic acid anhydride to produce 1-(trifluoromethanesulfonyl)indol-2-y1 trifluoromethanesulfonate demonstrates the compound's role in creating functionalized indoles, which are valuable in medicinal chemistry (Conway & Gribble, 1992).

Synthesis of Spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines]

A study on the efficient synthesis of novel spiro compounds via three-component reactions showcases the compound's utility in generating complex molecular architectures. These findings have implications for the development of new materials and pharmaceuticals (Wang & Yan, 2014).

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Similar precautions would likely apply to “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]”.

将来の方向性

While the future directions for “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” are not specified in the search results, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

作用機序

Target of Action

The compound “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” is a complex organic molecule that contains an indole and a trifluoromethyl group . Indole compounds are known to interact with a variety of biological targets, including enzymes, receptors, and DNA . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, suggesting that they may enhance the compound’s interaction with its targets .

Mode of Action

Indole derivatives often work by binding to their targets and modulating their activity . The trifluoromethyl group may enhance the compound’s binding affinity or alter its interaction with the target .

Biochemical Pathways

Without specific information on “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]”, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .

Result of Action

Given the biological activities associated with indole derivatives, it’s possible that this compound could have a range of effects .

生化学分析

Biochemical Properties

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, making it a potent inhibitor or activator. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can undergo slow degradation, leading to a gradual decrease in its biological activity. Long-term exposure to 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] has been associated with sustained modulation of cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific concentration levels .

Metabolic Pathways

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. These interactions influence the compound’s localization and accumulation within cells .

Subcellular Localization

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

特性

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-17-10)4-6-18-7-5-12/h1-3,17H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMVSTVUBUZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2602102.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2602115.png)

![1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine](/img/structure/B2602119.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)

![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)